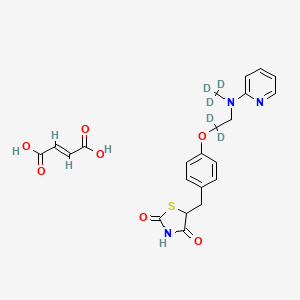
Congo red,IND
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Congo red is an organic compound known as the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid). It is an azo dye that was first synthesized in 1883 by Paul Böttiger. Congo red is water-soluble and yields a red colloidal solution, with greater solubility in organic solvents. Historically, it was used in the textile industry, but its use has declined due to its carcinogenic properties .
Métodos De Preparación
Congo red is prepared by azo coupling of the bis(diazonium) derivative of benzidine with naphthionic acid . The synthetic route involves the following steps:
Diazotization: Benzidine is treated with nitrous acid to form the bis(diazonium) derivative.
Coupling Reaction: The bis(diazonium) derivative is then coupled with naphthionic acid under alkaline conditions to form Congo red.
Industrial production methods have largely been abandoned due to the carcinogenic nature of benzidine derivatives .
Análisis De Reacciones Químicas
Congo red undergoes several types of chemical reactions:
Acid-Base Reactions: Congo red acts as an acid-base indicator, turning blue below pH 3.0 and red above pH 5.0.
Oxidation and Reduction: Congo red can be reduced to its corresponding amines under strong reducing conditions.
Substitution Reactions: The azo groups in Congo red can undergo substitution reactions with nucleophiles.
Common reagents used in these reactions include acids, bases, and reducing agents. Major products formed from these reactions include the corresponding amines and substituted derivatives .
Aplicaciones Científicas De Investigación
Congo red has a wide range of scientific research applications:
Histology and Microscopy: It is used for staining tissues, particularly for detecting amyloid fibrils in histological samples
Biological Research: Congo red is used to study protein aggregation and to stabilize protein structures in various biological assays.
Chemical Research: It serves as a pH indicator and is used in various chemical reactions to study reaction mechanisms.
Industrial Applications: Although its use in textiles has declined, Congo red is still used in some industrial processes for staining and as a pH indicator.
Mecanismo De Acción
Congo red exerts its effects primarily through its ability to bind to amyloid fibrils and other protein aggregates. The binding mechanism involves hydrophobic interactions and hydrogen bonding, which stabilize the protein structures . Congo red can also act as a supramolecular carrier for other compounds, enhancing their bioavailability and therapeutic effects .
Comparación Con Compuestos Similares
Congo red is unique among azo dyes due to its specific binding to amyloid fibrils and its use as a pH indicator. Similar compounds include:
- Congo rubine
- Congo corinth
- Brilliant Congo
- Congo orange
- Congo brown
- Congo blue
These compounds share similar azo structures but differ in their specific applications and properties .
Congo red’s unique properties, such as its ability to bind to amyloid fibrils and its use as a pH indicator, make it distinct from other azo dyes.
Propiedades
Fórmula molecular |
C32H22N6Na2O6S2 |
|---|---|
Peso molecular |
696.7 g/mol |
Nombre IUPAC |
disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H24N6O6S2.2Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clave InChI |
IQFVPQOLBLOTPF-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)

![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
